molecular formula C16H21N3O3 B601034 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 1228552-02-0

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Cat. No.: B601034
CAS No.: 1228552-02-0
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is a byproduct found in the synthesis and degradation of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is widely used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The presence of impurities like this compound is critical to the quality and safety of pharmaceutical products, necessitating their identification and characterization .

Mechanism of Action

Target of Action

Bendamustine Ether Impurity, like Bendamustine, primarily targets DNA within cells . DNA plays a crucial role in cell division and the encoding of proteins. By interacting with DNA, Bendamustine Ether Impurity can influence cell behavior, particularly the process of cell division .

Mode of Action

Bendamustine Ether Impurity is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with DNA results in cell death . It is active against both active and quiescent cells .

Biochemical Pathways

The primary biochemical pathway affected by Bendamustine Ether Impurity involves DNA synthesis and repair . By causing crosslinks in the DNA, the normal process of DNA replication is disrupted, which can lead to errors in the DNA sequence during replication . These errors can trigger cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

After intravenous infusion, Bendamustine is extensively metabolized in the liver by cytochrome P450 . More than 95% of the drug is bound to protein – primarily albumin . Only free Bendamustine is active . The concentrations of Bendamustine peak at the end of intravenous infusion and subsequent elimination is triphasic, with the intermediate phase representing the effective half-life .

Result of Action

The primary result of Bendamustine Ether Impurity’s action is cell death . By causing crosslinks in DNA, the compound disrupts normal cell division, leading to errors in DNA replication and, ultimately, cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of Bendamustine Ether Impurity can be influenced by environmental factors such as temperature, humidity, and photolysis . Under stressed conditions, degradant impurities in Bendamustine Hydrochloride drug product can be detected . These impurities, which include Bendamustine Ether Impurity, can have a significant impact on the quality and safety of the pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid involves multiple steps, including protection and deprotection of functional groups, saponification, and esterification reactions. For instance, the synthesis of a related impurity, bendamustine deschloro dimer, involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for isolation and purification. The process ensures high purity and is suitable for analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Esterification: Alcohols and acids under acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydrolyzed and oxidized derivatives of bendamustine .

Scientific Research Applications

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is primarily used in the pharmaceutical industry for analytical method development and validation. It is crucial for ensuring the quality and safety of bendamustine hydrochloride drug products. Additionally, it is used in research to study the stability and degradation pathways of bendamustine hydrochloride under different conditions .

Comparison with Similar Compounds

    Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification of bendamustine.

    Bendamustine Hydrochloride: The parent compound used in cancer treatment.

Comparison: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific formation during the synthesis and degradation of bendamustine hydrochloride. Unlike other impurities, it is formed through specific hydrolysis and esterification reactions, making it a critical marker for the stability and quality of bendamustine hydrochloride drug products .

Properties

IUPAC Name

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQBOGHXQJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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